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Guanine-4,5-13C2,7-15N -

Guanine-4,5-13C2,7-15N

Catalog Number: EVT-13580968
CAS Number:
Molecular Formula: C5H5N5O
Molecular Weight: 154.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Isotopic Labeling Applications in Biochemical Research

Role in Stable Isotope Tracing for Nucleotide Metabolism Studies

Guanine-4,5-¹³C₂,7-¹⁵N serves as a critical tool for tracking nucleotide turnover and repair mechanisms in cellular systems. The dual isotopic labeling (¹³C at C4/C5 and ¹⁵N at N7) enables simultaneous monitoring of de novo purine synthesis and salvage pathways. In studies of vinyl chloride (VC) carcinogenicity, this compound allowed quantification of the major DNA adduct 7-(2-oxoethyl)guanine (7-OEG) in rat tissues. Researchers exposed rats to 1100 ppm [¹³C₂]-VC, where isotopic enrichment facilitated discrimination between endogenous and exogenous 7-OEG adducts. Endogenous levels ranged from 1.0–10.0 adducts per 10⁶ guanine bases across organs, while exogenous exposure generated up to 300 adducts per 10⁶ guanine in liver DNA of weanling rats. This sensitivity proved essential for establishing dose-response relationships in chemical carcinogenesis studies [5] [8].

Stable isotope-resolved metabolomics (SIRM) leverages this compound to map guanine incorporation into RNA. When A549 lung cancer cells were treated with [U-¹³C]-glucose and [U-¹³C,¹⁵N]-glutamine, isotopic enrichment in RNA-derived guanine revealed that:

  • >95% of ribose carbons originated from glucose
  • Glutamine supplied >70% of nitrogen for purine ring synthesis
  • Methylseleninic acid (MSA) inhibited nucleotide turnover by >40%, demonstrating chemotherapeutic targeting of nucleotide metabolism [4] .

Table 1: Isotopic Enrichment Patterns in Nucleotide Studies

Tracer UsedTarget PathwayIsotope Incorporation EfficiencyBiological Insight
[U-¹³C]-glucoseRibose synthesis98% in RNA riboseGlucose dominates pentose phosphate flux
[U-¹³C,¹⁵N]-glutaminePurine ring nitrogen72% at N3/N9 positionsGlutamine is primary nitrogen donor
Guanine-4,5-¹³C₂,7-¹⁵NDNA adduct quantification0.01–300 adducts/10⁶ guanineDistinguishes endogenous/exogenous exposure

Use as an Internal Standard in Mass Spectrometry-Based Quantitation

The predictable mass shift (+3 Da) of Guanine-4,5-¹³C₂,7-¹⁵N enables its deployment as an internal standard for LC-MS/MS quantification of nucleic acid derivatives. Its structural identity to natural guanine ensures co-elution and identical ionization efficiency while providing a distinct mass spectrometry signature (m/z 154.10 vs. 151.06 for unlabeled guanine). This allows correction for matrix effects and recovery losses during sample preparation [6] [9].

In the analysis of oxidative DNA damage, this isotopologue quantifies 8-oxoguanine with a limit of detection (LOD) of 0.2 fmol. When derivatized with O-t-butyl hydroxylamine, 7-OEG adducts show:

  • Linear quantitation range: 1–500 fmol
  • Intraday precision: <5% RSD
  • Recovery efficiency: 92–97% across tissue matricesThis precision enabled the discovery of endogenous 7-OEG formation from lipid peroxidation, where reactions between calf thymus DNA and [¹³C₁₈]-ethyl linoleate under peroxidizing conditions produced measurable [¹³C₂]-7-OEG [5] [8].

Table 2: Analytical Performance of Guanine-4,5-¹³C₂,7-¹⁵N in MS Applications

AnalyteLOD (fmol)Quantitation RangeKey Application
8-oxoguanine0.20.5–1000 fmolOxidative stress biomarker profiling
7-(2-oxoethyl)guanine1.01.5–500 fmolCarcinogen-DNA adduct dosimetry
RNA-derived guanine5.010–1000 fmolNucleotide turnover in proliferating cells

Applications in Metabolic Flux Analysis of Purine Biosynthesis Pathways

The positional isotopic labeling in Guanine-4,5-¹³C₂,7-¹⁵N permits precise reconstruction of purine biosynthesis fluxes. Carbon-13 labels at C4/C5 report on glycine and one-carbon metabolism contributions, while ¹⁵N at N7 reflects glutamine-dependent amidation steps. Dual-tracer experiments (e.g., [¹³C]-glucose + [¹⁵N]-glutamine) coupled with this compound reveal:

  • Glycine flux partitioning: 30–50% of purine C4/C5 originates directly from glycine in hepatocellular carcinoma models
  • Glutamine dependency: >60% of purine nitrogens derive from glutamine in RAS-mutated cancer cells
  • Pathway redundancies: Serine contributes <20% to one-carbon pools when glycine is abundant [4] [10].

In glioblastoma studies, ¹⁵N tracing from glutamine to guanine-N7 demonstrated that glutamine synthetase (GS)-high cells maintain purine synthesis under nutrient stress. GS inhibition reduced guanine labeling by 75%, confirming GS as a metabolic vulnerability. Parallel ¹³C metabolic flux analysis (MFA) showed compensatory flux rerouting:

  • Oxidative PPP flux increased 2.3-fold
  • De novo serine synthesis rose 1.8-fold
  • Glutamine anaplerosis into TCA cycle doubled [10].

Table 3: Flux Distribution in Purine Biosynthesis Quantified Using Isotopologues

Metabolic PathwayIsotope TracerContribution to Guanine MoietiesPerturbation Response
Glycine incorporation[2-¹³C]-glycine45 ± 3% at C4/C5↓ 80% upon PHGDH inhibition
Glutamine-dependent amidation[amide-¹⁵N]-glutamine62 ± 5% at N7↓ 75% with glutamine synthetase knockout
One-carbon metabolism[3-¹³C]-serine28 ± 2% via formate pools↑ 2.1× under folate deficiency

Properties

Product Name

Guanine-4,5-13C2,7-15N

IUPAC Name

2-amino-1,7-dihydropurin-6-one

Molecular Formula

C5H5N5O

Molecular Weight

154.11 g/mol

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1

InChI Key

UYTPUPDQBNUYGX-QZTPXDJLSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Isomeric SMILES

C1=N[13C]2=[13C]([15NH]1)C(=O)NC(=N2)N

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